1, 26-Dihydroxy Vitamin D3
CAS No.: 300692-92-6
Cat. No.: VC0196355
Molecular Formula: C27H44O3
Molecular Weight: 416.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300692-92-6 |
|---|---|
| Molecular Formula | C27H44O3 |
| Molecular Weight | 416.65 |
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1 |
| SMILES | CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO |
| Appearance | Solid |
Introduction
Chemical Structure and Basic Properties
1, 26-Dihydroxy Vitamin D3 belongs to the secosteroid family of compounds, sharing the fundamental backbone structure of vitamin D3 (cholecalciferol) but with hydroxyl groups specifically at the C-1 and C-26 positions. The compound has a molecular formula of C27H44O3 and a molecular weight of 416.65 g/mol . Its structure is characterized by:
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A secosteroid backbone (broken B-ring of the steroid nucleus)
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A hydroxyl group at position 1 (C-1)
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A hydroxyl group at position 26 (C-26)
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The classic vitamin D triene system
Unlike the major active metabolite 1,25-dihydroxyvitamin D3 (calcitriol), which features hydroxylation at positions 1 and 25, 1,26-dihydroxyvitamin D3 represents an alternative hydroxylation pathway in vitamin D metabolism.
Metabolic Pathway and Formation
1, 26-Dihydroxy Vitamin D3 is formed through a specific hydroxylation pattern in the vitamin D metabolic cascade. The general vitamin D3 metabolic pathway proceeds as follows:
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Vitamin D3 (cholecalciferol) is initially hydroxylated in the liver to form 25-hydroxyvitamin D3 (calcifediol)
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Further hydroxylation can occur at multiple positions, primarily:
The 26-hydroxylation pathway represents an alternative metabolic route that may have distinct physiological roles compared to the classical 1,25-dihydroxyvitamin D3 pathway.
Table 1: Comparison of Key Vitamin D3 Metabolites
Biological Activity and Function
Research on analogous compounds suggests that alternative hydroxylation of vitamin D3 metabolites can result in:
For example, research on 24-homo- and 26-homo-1,25-dihydroxyvitamin D3 demonstrated that these compounds were 10-fold more potent than 1,25-dihydroxyvitamin D3 in inducing differentiation of HL-60 cells in vitro . While 26-homo derivatives showed increased activity in mobilizing calcium from bone compared to the natural hormone, the specific activities of 1,26-dihydroxyvitamin D3 require further investigation.
Future Research Directions
The relatively limited information about 1, 26-Dihydroxy Vitamin D3 in the scientific literature points to several important research directions:
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Elucidation of the specific enzymatic pathways responsible for 1,26-dihydroxyvitamin D3 formation
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Determination of its binding affinity to the vitamin D receptor compared to other metabolites
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Investigation of its biological activities in various cell and tissue types
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Evaluation of its potential therapeutic applications, particularly in conditions where other vitamin D metabolites have shown promise
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Development of specific analytical methods for its reliable detection and quantification in biological samples
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